molecular formula C10H10N2O2 B2666190 1-(dimethylamino)-1H-indole-2,3-dione CAS No. 124315-67-9

1-(dimethylamino)-1H-indole-2,3-dione

Cat. No.: B2666190
CAS No.: 124315-67-9
M. Wt: 190.202
InChI Key: VWIPTYIHWFELNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Dimethylamino)-1H-indole-2,3-dione is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a dimethylamino group attached to the indole ring, which can significantly influence its chemical properties and reactivity.

Scientific Research Applications

1-(Dimethylamino)-1H-indole-2,3-dione has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dimethylamino)-1H-indole-2,3-dione can be achieved through various synthetic routes. One common method involves the reaction of indole-2,3-dione with dimethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted indole derivatives .

Mechanism of Action

The mechanism of action of 1-(dimethylamino)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylamino)-1H-indole-2,3-dione
  • 1-(Ethylamino)-1H-indole-2,3-dione
  • 1-(Propylamino)-1H-indole-2,3-dione

Uniqueness

1-(Dimethylamino)-1H-indole-2,3-dione is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and potential biological activities compared to its analogs .

Properties

IUPAC Name

1-(dimethylamino)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-11(2)12-8-6-4-3-5-7(8)9(13)10(12)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIPTYIHWFELNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C2=CC=CC=C2C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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